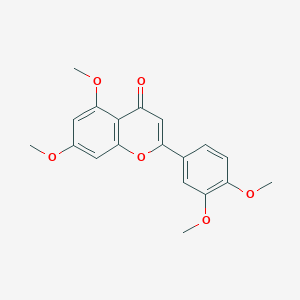

3',4',5,7-Tetramethoxyflavone

Vue d'ensemble

Description

La méthoxyluteoline est un flavonoïde naturel, plus précisément un dérivé méthoxylé de la lutéoline. Elle est connue pour ses puissantes propriétés anti-inflammatoires et antioxydantes. La méthoxyluteoline a été étudiée pour sa capacité à inhiber la libération de médiateurs pro-inflammatoires des mastocytes, ce qui en fait un candidat prometteur pour le traitement des maladies allergiques et inflammatoires .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La méthoxyluteoline peut être synthétisée par diverses méthodes. Une approche courante consiste à méthyler la lutéoline. Ce processus utilise généralement des agents méthylants tels que le sulfate de diméthyle ou l'iodure de méthyle en présence d'une base comme le carbonate de potassium. La réaction est réalisée dans un solvant organique tel que l'acétone ou le diméthylsulfoxyde à des températures élevées .

Méthodes de production industrielle : La production industrielle de méthoxyluteoline implique souvent l'extraction à partir de sources végétales. Par exemple, la méthoxyluteoline peut être extraite de l'herbe de Leonuri en utilisant de l'alcool éthylique à 95 % pour une extraction par reflux. L'extrait concentré est ensuite soumis à une extraction séquentielle avec de l'éther de pétrole, de l'acétate d'éthyle et du butanol normal, suivie d'une élution pour obtenir la méthoxyluteoline .

Analyse Des Réactions Chimiques

Types de réactions : La méthoxyluteoline subit diverses réactions chimiques, notamment :

Oxydation : La méthoxyluteoline peut être oxydée pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la méthoxyluteoline en ses dérivés dihydro correspondants.

Substitution : La méthoxyluteoline peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Les nucléophiles comme les halogénoalcanes ou les chlorures d'acyle en présence d'une base sont des réactifs typiques.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydro.

Substitution : Dérivés alkylés ou acylés de la méthoxyluteoline.

4. Applications de la recherche scientifique

La méthoxyluteoline a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la réactivité des flavonoïdes et de leurs dérivés.

Biologie : La méthoxyluteoline est étudiée pour son rôle dans la modulation des voies de signalisation cellulaire, en particulier celles impliquées dans l'inflammation et le stress oxydatif.

Médecine : Elle a des applications thérapeutiques potentielles dans le traitement des maladies allergiques et inflammatoires, du cancer et des troubles neurodégénératifs.

Industrie : La méthoxyluteoline est utilisée dans le développement d'aliments fonctionnels et de nutraceutiques en raison de ses propriétés antioxydantes .

5. Mécanisme d'action

La méthoxyluteoline exerce ses effets principalement par l'inhibition des médiateurs pro-inflammatoires. Elle inhibe l'activation de la voie de signalisation de la cible mammalienne de la rapamycine (mTOR), qui est impliquée dans la libération du facteur de nécrose tumorale, du facteur de croissance de l'endothélium vasculaire et du ligand 8 de la chimiokine à motif C-X-C des mastocytes. La méthoxyluteoline interagit également avec d'autres cibles moléculaires, notamment le facteur nucléaire-kappa B et la phosphoinositide 3-kinase, pour exercer ses effets anti-inflammatoires et antioxydants .

Applications De Recherche Scientifique

Anticancer Properties

TMF has been extensively studied for its anticancer effects. Research indicates that it induces cell cycle arrest and apoptosis in various cancer cell lines.

Case Study: Glioblastoma Cell Lines

A study focused on glioblastoma cell lines U87MG and T98G demonstrated significant anticancer activity of TMF:

| Cell Line | Treatment Concentration | % Viability Reduction | Apoptosis Induction |

|---|---|---|---|

| U87MG | 50 µM | 65.93% | Yes |

| T98G | 50 µM | 82.37% | Yes |

TMF treatment resulted in G0/G1 cell cycle arrest and reduced cell migratory capacity, highlighting its potential as a therapeutic agent against glioblastoma .

Anti-inflammatory Effects

TMF exhibits chondroprotective properties, particularly in the context of osteoarthritis (OA). A pivotal study showed that TMF decreased the concentration of inflammatory markers such as IL-1β, TNF-α, and PGE2 in knee synovial fluid of OA rat models.

Metabolic Health

Recent studies have explored the effects of hydroxylated derivatives of TMF on intestinal permeability and cytochrome P450 enzyme inhibition. These derivatives are gaining attention for their potential in disease prevention through dietary means.

Study Insights

A study utilizing liquid chromatography-mass spectrometry (LC-MS) analyzed the transport efficiency of hydroxylated TMFs in intestinal cells:

| Compound | Transport Efficiency (%) |

|---|---|

| 3H7-TMF | 46 |

| 3H6-TMF | 39 |

The results indicated that dissolved hydroxylated TMFs could enhance gut permeability, suggesting their potential role in improving nutrient absorption and metabolic health .

Mécanisme D'action

Methoxyluteolin exerts its effects primarily through the inhibition of pro-inflammatory mediators. It inhibits the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in the release of tumor necrosis factor, vascular endothelial growth factor, and C-X-C motif chemokine ligand 8 from mast cells. Methoxyluteolin also interacts with other molecular targets, including nuclear factor-kappa B and phosphoinositide 3-kinase, to exert its anti-inflammatory and antioxidant effects .

Comparaison Avec Des Composés Similaires

La méthoxyluteoline est structurellement similaire à d'autres flavonoïdes tels que la lutéoline et la quercétine. Elle est unique en raison de sa méthoxylation, qui améliore sa stabilité métabolique et sa puissance en tant qu'inhibiteur de l'activation des mastocytes. Des composés similaires comprennent :

Lutéoline : Un flavonoïde non méthoxylé aux propriétés anti-inflammatoires similaires.

Quercétine : Un autre flavonoïde aux effets antioxydants et anti-inflammatoires puissants.

6-méthoxyluteoline 7-alpha-L-rhamnoside : Un dérivé glycosylé de la méthoxyluteoline présentant des activités biologiques supplémentaires

La méthoxyluteoline se distingue par sa puissance et sa stabilité améliorées, ce qui en fait un composé précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles.

Activité Biologique

3',4',5,7-Tetramethoxyflavone (TMF) is a polymethoxyflavone (PMF) known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of TMF, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C19H18O6

- Molecular Weight : 342.34 g/mol

- CAS Number : 855-97-0

- Melting Point : 195-197°C

- Density : 1.243 g/cm³

- Boiling Point : 528.8°C at 760 mmHg

1. Anticancer Properties

TMF has been extensively studied for its anticancer effects. Research indicates that it induces cell cycle arrest and apoptosis in various cancer cell lines.

- A study on glioblastoma cell lines U87MG and T98G demonstrated that TMF significantly reduced cell viability and induced G0/G1 phase arrest, leading to increased apoptosis rates at higher concentrations .

| Cell Line | Treatment Concentration | % Viability Reduction | Apoptosis Induction |

|---|---|---|---|

| U87MG | 50 µM | 65.93% | Yes |

| T98G | 50 µM | 82.37% | Yes |

2. Anti-inflammatory Effects

TMF exhibits potent anti-inflammatory activity by inhibiting key inflammatory pathways.

- In vitro studies show that TMF can inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses .

3. Antimicrobial Activity

TMF has demonstrated antimicrobial properties against various pathogens.

- It has shown effectiveness against Trypanosoma brucei, with an IC50 value of 7.99 µg/mL, indicating its potential as an anti-parasitic agent .

The biological activities of TMF are attributed to its ability to modulate various signaling pathways:

- Cytotoxicity : TMF induces apoptosis through intrinsic and extrinsic pathways by regulating Bcl-2 family proteins and caspases.

- Cell Proliferation : It inhibits cell proliferation by downregulating cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Inflammatory Response : TMF's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Case Study 1: Glioblastoma Treatment

In a controlled laboratory setting, TMF was administered to glioblastoma cell lines where it was observed to significantly reduce tumor growth through apoptosis induction. Flow cytometry analysis confirmed an increase in cells at the G0/G1 phase post-treatment, indicating effective cell cycle arrest .

Case Study 2: Anti-inflammatory Activity

A recent study evaluated the effects of TMF on inflammatory markers in human macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels following TMF treatment, suggesting its potential as a therapeutic agent for inflammatory diseases .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXVBVLQKLQNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234705 | |

| Record name | 5,7,3',4'-Tetramethylluteolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855-97-0 | |

| Record name | 5,7,3′,4′-Tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7,3',4'-Tetramethylluteolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,3',4'-Tetramethylluteolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.